molecular formula C9H15N3O2 B1526359 tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate CAS No. 847139-23-5

tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate

Numéro de catalogue: B1526359
Numéro CAS: 847139-23-5
Poids moléculaire: 197.23 g/mol
Clé InChI: AZEOFHCJPAQKHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate (C₈H₁₃N₃O₂)

  • Lacks the 3-methyl group , resulting in higher tautomerization rates.
  • Reduced steric hindrance allows for stronger hydrogen bonding in crystal structures.

Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (C₉H₁₄N₂O₂)

  • Absence of the 4-amino group diminishes resonance stabilization, leading to lower thermal stability.
  • The methyl group enhances lipophilicity (LogP: 2.1 vs. 1.5 for the amino derivative).

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate (C₁₆H₂₀N₂O₂)

  • Phenyl substituent at C5 increases π-stacking interactions, altering crystal packing motifs.
  • Lower solubility in polar solvents compared to the amino derivative.
Derivative Key Feature Impact on Properties
4-Amino-3-methyl variant Amino + methyl groups Enhanced resonance, reduced tautomerism
4-Amino variant (no methyl) Amino group only Higher hydrogen bonding capacity
3-Methyl variant (no amino) Methyl group only Increased lipophilicity

Propriétés

IUPAC Name

tert-butyl 4-amino-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOFHCJPAQKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733484
Record name tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847139-23-5
Record name 1,1-Dimethylethyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847139-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

Introduction

tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate (CAS No. 847139-23-5) is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a tert-butyl group and an amino group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C9H15N3O2
  • Molecular Weight: 197.23 g/mol
  • CAS Number: 847139-23-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

Preliminary investigations suggest that this pyrazole derivative possesses antimicrobial activity:

  • Bacterial Inhibition : The compound showed effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies and Research Findings

A review of recent literature provides insights into the biological activity of this compound:

Study Findings
RSC Publishing (2020)Identified the compound as a potential biomarker for lipid droplets in cancer cells, demonstrating its versatility in biological applications .
MDPI Journal (2019)Discussed the structural features that enhance the reactivity and selectivity of pyrazole derivatives, including this compound .
ACS Publications (2020)Reported on structure–activity relationships that highlight the importance of substituents in determining biological efficacy .

Applications De Recherche Scientifique

Biological Activities

Research indicates that tBAMP exhibits a range of biological activities, making it a candidate for further pharmacological exploration:

Anti-inflammatory Properties

tBAMP has shown potential as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Activity

Studies have demonstrated that tBAMP can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound's mechanism appears to involve apoptosis induction and cell cycle regulation, with notable IC50 values indicating significant cytotoxicity .

Antimicrobial Effects

tBAMP has been evaluated for its antimicrobial properties against several bacterial strains. Its effectiveness in this area is particularly relevant given the rising concerns regarding antibiotic resistance.

Summary of Biological Activities

ActivityEffectIC50/EC50 ValuesReferences
Anti-inflammatoryInhibition of cytokinesNot specified
AnticancerInhibits proliferationHeLa: 7.01 µM, MCF-7: 14.31 µM
AntimicrobialEffective against bacteriaNot specified

Anticancer Activity Case Study

In a detailed study examining the anticancer properties of tBAMP, researchers observed significant cytotoxic effects across multiple cancer cell lines. The study highlighted the compound's ability to modulate key regulatory proteins involved in apoptosis and cell cycle progression, suggesting its potential as a lead compound for developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate
  • Molecular Formula : C₁₁H₁₇N₃O₂ (MW: 223.27 g/mol)
  • Key Differences: The amino group is at position 3, and a cyclobutyl substituent occupies position 5 of the pyrazole ring.
  • Synthesis: Prepared via Boc protection of 3-amino-5-cyclobutylpyrazole using Boc anhydride under basic conditions (KOH), achieving an 86% yield .
  • Implications: The bulky cyclobutyl group may reduce solubility compared to the methyl substituent in the target compound. Positional isomerism (3-amino vs. 4-amino) could alter hydrogen-bonding interactions in pharmaceutical applications.
b. tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate
  • Molecular Formula: C₁₆H₁₇INO₃ (MW: 414.22 g/mol)
  • Key Differences : A pyrrole core (vs. pyrazole) with a 4-iodo and 4-methoxyphenyl substituent.
  • Synthesis: Yield of 73% via Sonogashira coupling, highlighting challenges in modifying heterocyclic cores .
  • Implications : Pyrrole derivatives like this are used in kinase inhibitors, whereas pyrazole analogs (e.g., the target compound) may favor different biological targets due to ring electronics.
c. tert-Butyl (4-aminopyridin-2-yl)carbamate
  • Molecular Formula : C₁₀H₁₅N₃O₂ (MW: 209.25 g/mol)
  • Key Differences: A pyridine ring with a Boc-protected amino group.
  • Purity : ≥95%, indicating high synthetic reliability for pharmaceutical intermediates .
  • Implications : The pyridine scaffold offers distinct electronic properties compared to pyrazole, affecting binding affinity in drug design.

Méthodes De Préparation

Step 1: Preparation of β-Ketoester Intermediate

  • Starting from 4,4-dimethyl-3-oxopentanoic acid methyl ester or similar β-ketoester derivatives.
  • React with N,N-dimethylformamide dimethyl acetal at 20–50 °C to form an enaminone intermediate.
  • This step introduces a reactive site for subsequent cyclization.

Step 2: Cyclization with Hydrazine Hydrate

  • The enaminone intermediate is reacted with hydrazine hydrate in anhydrous ethanol at 20–45 °C.
  • This condensation leads to the formation of the pyrazole ring, yielding 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester.
  • The reaction mixture is quenched with cold water and extracted with organic solvents to isolate the pyrazole ester.

Step 3: Reduction to Alcohol Intermediate

  • The methyl ester is reduced using lithium aluminum hydride (LiAlH4) under controlled conditions.
  • This step converts the ester group into a primary alcohol, (3-tert-butyl-1H-pyrazol-4-yl)methanol.
  • The reduction is performed carefully to avoid over-reduction or decomposition.

Step 4: Introduction of Amino Group and Protection

  • The alcohol intermediate is further functionalized to introduce the amino group at position 4.
  • The amino group is typically introduced via substitution or amination reactions using suitable reagents.
  • The pyrazole nitrogen is protected by tert-butyl carbamate (Boc) group installation, yielding tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate.
  • Protection ensures stability and facilitates further synthetic manipulations if required.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Notes
1 Enaminone formation 4,4-dimethyl-3-oxopentanoic acid methyl ester + N,N-dimethylformamide dimethyl acetal 20–50 Not specified Mild conditions, complete reaction
2 Cyclization Hydrazine hydrate in anhydrous ethanol 20–45 Ethanol Quench with ice water, organic extraction
3 Reduction Lithium aluminum hydride Controlled Ether solvents Careful control to avoid over-reduction
4 Amination and Boc protection Amination reagents + Boc anhydride or equivalent Ambient to mild heat Organic solvents Protects pyrazole nitrogen, stabilizes product

Research Findings and Advantages

  • The synthetic method uses commercially available and inexpensive starting materials.
  • Reaction conditions are mild, avoiding harsh reagents or extreme temperatures.
  • The multi-step synthesis allows for high regioselectivity, ensuring substitution at desired pyrazole positions.
  • The method is amenable to scale-up due to straightforward purification steps such as organic extraction and recrystallization.
  • Protection of the pyrazole nitrogen with the tert-butyl carbamate group enhances compound stability and handling.

Comparative Notes

While direct preparation methods for this compound are scarce in open literature, closely related pyrazole derivatives have been synthesized using similar strategies involving β-ketoester intermediates, hydrazine-mediated cyclization, and functional group transformations. For example, methods for preparing 3-tertiary butyl-1H-pyrazole-4-carboxylate methyl esters and related compounds have been patented with detailed stepwise procedures emphasizing mild conditions and scalability.

Summary Table of Preparation Steps

Step Number Intermediate/Product Key Reagents Reaction Type Conditions Outcome
1 Enaminone intermediate 4,4-dimethyl-3-oxopentanoic acid methyl ester + N,N-dimethylformamide dimethyl acetal Condensation 20–50 °C Enaminone formation
2 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester Hydrazine hydrate Cyclization 20–45 °C, ethanol Pyrazole ring formation
3 (3-tert-butyl-1H-pyrazol-4-yl)methanol Lithium aluminum hydride Reduction Controlled temperature Ester to alcohol conversion
4 This compound Amination reagents + Boc anhydride Amination and protection Ambient/mild heat Final protected amino pyrazole

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of hydrazine derivatives with β-keto esters or via cyclization of pre-functionalized intermediates. Key factors include solvent polarity (e.g., dimethylformamide for high solubility), temperature control (60–80°C to avoid side reactions), and catalysts like sodium hydride to enhance nucleophilicity . Yield optimization requires monitoring reaction progress via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Post-synthesis, use recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity product. Confirm structure via 1H^1H/13C^{13}C NMR (e.g., tert-butyl group at δ ~1.4 ppm in 1H^1H NMR) and HRMS. Purity >95% is critical for reproducibility; validate via HPLC (reverse-phase, UV detection at 254 nm) .

Q. What safety protocols are essential for handling air- or moisture-sensitive intermediates in its synthesis?

  • Methodological Answer : Conduct reactions under inert atmosphere (N2_2/Ar) using Schlenk lines or gloveboxes. Use anhydrous solvents (e.g., THF, DCM) and store intermediates at –20°C under desiccant. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and P95 respirators for particulate protection .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used to determine bond angles, torsional strain, and hydrogen-bonding networks. For example, tert-butyl groups often induce steric hindrance, influencing ring puckering in pyrazole derivatives. Data collection at 100 K minimizes thermal motion artifacts, and refinement requires high-resolution (<1.0 Å) datasets .

Q. What spectroscopic techniques elucidate its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Use 1H^1H-15N^{15}N HMBC NMR to map hydrogen-bonding interactions between the amino group and active-site residues. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KdK_d). For mechanistic studies, employ fluorescence quenching assays with tryptophan-rich protein domains .

Q. How do substituent modifications (e.g., tert-butyl vs. methyl groups) impact bioactivity?

  • Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varying substituents. Evaluate lipophilicity (logP via shake-flask method) and steric bulk (molecular dynamics simulations). For example, tert-butyl enhances metabolic stability but may reduce solubility; methyl groups improve membrane permeability. Test in vitro efficacy via enzyme inhibition assays (IC50_{50}) .

Q. What solvent systems optimize its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of Pd catalysts, while aqueous mixtures (toluene/water) improve phase transfer. Use Pd(PPh3_3)4_4 (2 mol%) with K2_2CO3_3 base at 80°C. Monitor regioselectivity via 1H^1H NMR; steric effects from the tert-butyl group may favor para-substitution in aryl couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.